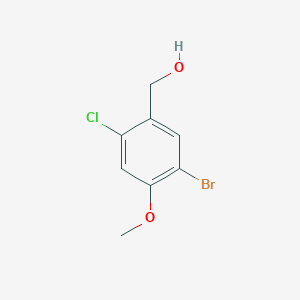![molecular formula C5H15NOSi B11745165 [(Ethoxysilyl)methyl]dimethylamine CAS No. 96836-74-7](/img/structure/B11745165.png)
[(Ethoxysilyl)methyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Ethoxysilyl)methyl]dimethylamine is an organosilicon compound that features both silicon and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Ethoxysilyl)methyl]dimethylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with ethoxysilane derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
[(Ethoxysilyl)methyl]dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
[(Ethoxysilyl)methyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which [(Ethoxysilyl)methyl]dimethylamine exerts its effects involves the interaction of its silicon and nitrogen atoms with target molecules. The silicon atom can form strong bonds with oxygen or carbon atoms, while the nitrogen atom can participate in hydrogen bonding or act as a nucleophile in various reactions. These interactions enable the compound to modify the properties of target molecules, enhancing their stability, reactivity, or functionality.
Comparison with Similar Compounds
Similar Compounds
Trimethylamine: A tertiary amine with similar nucleophilic properties but lacking the silicon atom.
Diethylamine: Another secondary amine with different steric and electronic properties.
Triethylamine: A tertiary amine with a bulkier structure and different reactivity.
Uniqueness
[(Ethoxysilyl)methyl]dimethylamine is unique due to the presence of both silicon and nitrogen atoms in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in applications where traditional amines or silanes may not be suitable.
Properties
CAS No. |
96836-74-7 |
|---|---|
Molecular Formula |
C5H15NOSi |
Molecular Weight |
133.26 g/mol |
IUPAC Name |
1-ethoxysilyl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C5H15NOSi/c1-4-7-8-5-6(2)3/h4-5,8H2,1-3H3 |
InChI Key |
WSOBJOKPIUCQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[SiH2]CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745090.png)
![3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11745101.png)

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11745103.png)

![3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile](/img/structure/B11745114.png)

![Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B11745126.png)
![Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-](/img/structure/B11745133.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11745138.png)

![1-Fluoro-6,7,8,9,10,11,12,13-octahydrocyclodeca[b]quinolin-14-amine](/img/structure/B11745154.png)

